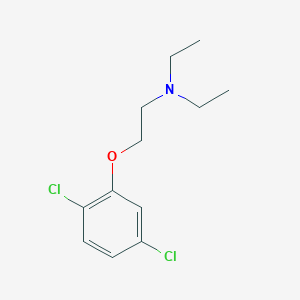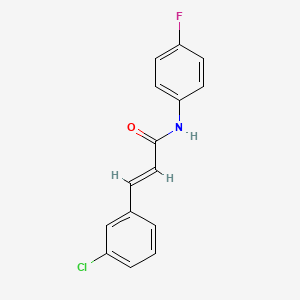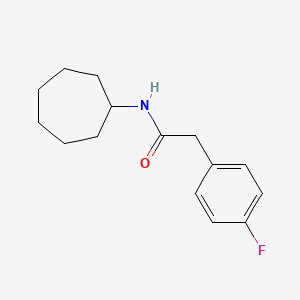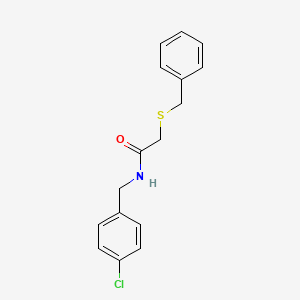
8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondrial dysfunction in various diseases.
Mechanism of Action
8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione acts as a potent inhibitor of mitochondrial complex I, which results in the disruption of the electron transport chain and the production of reactive oxygen species. This leads to mitochondrial dysfunction, energy depletion, and ultimately, cell death. The specific mechanism of 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione-induced cell death is still not fully understood, but it is thought to involve a complex interplay of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, inflammation, and cell death. These effects are thought to be mediated by the inhibition of mitochondrial complex I and the subsequent disruption of the electron transport chain. 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione-induced oxidative stress has been shown to cause DNA damage, protein oxidation, and lipid peroxidation, which can lead to cellular dysfunction and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potency as a mitochondrial complex I inhibitor. This makes it a valuable tool for studying the role of mitochondrial dysfunction in various diseases. Additionally, 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease's pathogenesis and potential therapeutic interventions.
However, there are also some limitations to using 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments. One of the main limitations is its toxicity, which can make it difficult to use in vivo studies. Additionally, 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione-induced cell death can be quite variable, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new therapeutic interventions for Parkinson's disease and other mitochondrial dysfunction-related diseases. Additionally, there is a need for further research into the specific mechanisms of 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione-induced cell death and the role of oxidative stress and inflammation in this process. Finally, there is a need for more research into the potential use of 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione as a diagnostic tool for mitochondrial dysfunction-related diseases.
Synthesis Methods
The synthesis of 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions that start with the condensation of 4-methoxyphenol with 3,7-dimethylxanthine. The resulting intermediate is then oxidized to form the final product, 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. The overall yield of the synthesis process is approximately 20%.
Scientific Research Applications
8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been used extensively in scientific research to investigate the role of mitochondrial dysfunction in various diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease's pathogenesis and potential therapeutic interventions. Additionally, 8-(4-methoxyphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been used to study the effects of mitochondrial dysfunction on cellular metabolism, oxidative stress, and apoptosis.
properties
IUPAC Name |
8-(4-methoxyphenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)23-10-7-5-9(22-4)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNWRNVIHHFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Methoxy-phenoxy)-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)


